molecular formula C6H3F6N3O3 B2640313 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole CAS No. 2375270-69-0

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole

Cat. No.: B2640313
CAS No.: 2375270-69-0
M. Wt: 279.098
InChI Key: HSBKWWVQMQLKHG-UHFFFAOYSA-N
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Description

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a chemical compound with the molecular formula C6H3F6N3O3 It is characterized by the presence of a pyrazole ring substituted with a nitro group and a trifluoromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of 3-nitropyrazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxyethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole: Unique due to the presence of both nitro and trifluoromethoxyethyl groups.

    3-nitro-1H-pyrazole: Lacks the trifluoromethoxyethyl group, resulting in different chemical properties.

    1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole:

Uniqueness

The combination of the nitro group and the trifluoromethoxyethyl group in this compound imparts unique chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-1-3(13-14)15(16)17/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKWWVQMQLKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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